![molecular formula C16H20N4O6S2 B2709310 1-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide CAS No. 1060214-95-0](/img/structure/B2709310.png)
1-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide
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Description
1-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C16H20N4O6S2 and its molecular weight is 428.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of these compounds involves multiple steps, starting from basic reactants to the final product with specific functional groups. The structural elucidation is typically achieved using modern spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods confirm the identity and purity of the synthesized compounds and provide insights into their chemical properties.
Antibacterial and Anticancer Activities
Several studies have investigated the antibacterial and anticancer potentials of these compounds. For instance, derivatives of 1,3,4-oxadiazole and piperidine have been synthesized and tested against various bacterial strains, showing moderate to significant antibacterial activity (Khalid et al., 2016), (Rehman et al., 2018). Moreover, certain derivatives have shown promise as anticancer agents, with low IC50 values indicating their potential to act as strong anticancer agents relative to standard drugs (Rehman et al., 2018).
Enzyme Inhibition and Alzheimer’s Disease
Some derivatives have been evaluated for their enzyme inhibition activities, particularly against enzymes like butyrylcholinesterase (BChE). These compounds have also been subjected to molecular docking studies to understand their binding affinities and orientations within enzyme active sites, which is crucial for the development of therapeutic agents for conditions such as Alzheimer’s disease (Khalid et al., 2016).
properties
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O6S2/c1-27(22,23)20-9-5-6-12(10-20)15(21)17-16-19-18-14(26-16)11-28(24,25)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTLQFPDSDJYQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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